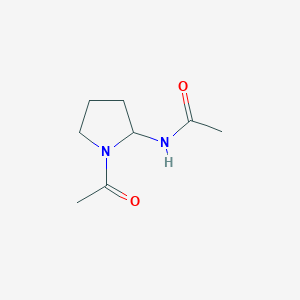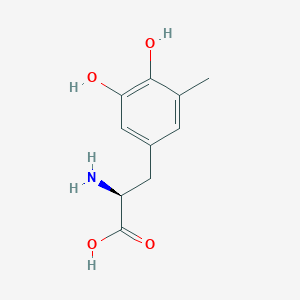
3-Hydroxy-5-methyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methyl-L-tyrosine is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-L-tyrosine typically involves the regioselective hydroxylation of 3-methyl-L-tyrosine. This process is catalyzed by the enzyme SfmD, a heme-dependent monooxygenase, in the presence of dioxygen and ascorbate . The reaction conditions are mild, usually carried out at room temperature and neutral pH.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to express the necessary enzymes for the biosynthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Hydroxy-5-methyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and oxidases, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other signaling molecules .
Comparaison Avec Des Composés Similaires
L-Tyrosine: The parent compound, lacking the hydroxyl and methyl substitutions.
3-Methyl-L-tyrosine: Similar structure but without the hydroxyl group at the third position.
5-Hydroxy-L-tyrosine: Similar structure but without the methyl group at the fifth position
Uniqueness: 3-Hydroxy-5-methyl-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo regioselective hydroxylation and methylation makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
582320-57-8 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,4-dihydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1 |
Clé InChI |
BIPUEBQLNUMSEB-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
CC1=CC(=CC(=C1O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





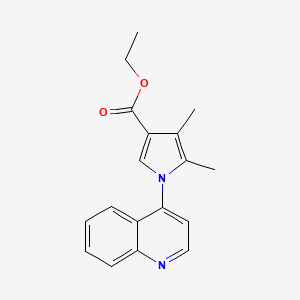
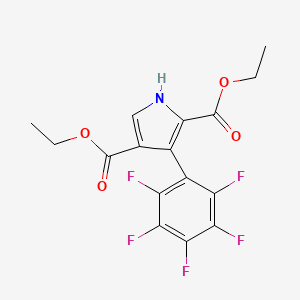
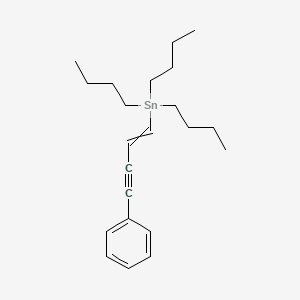
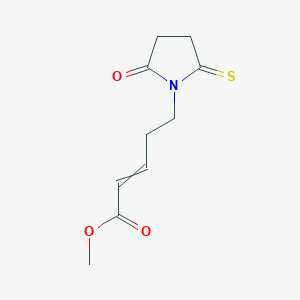
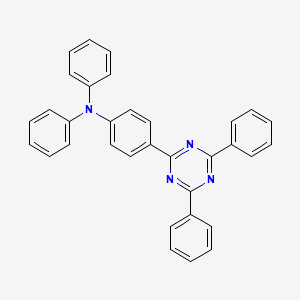
![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
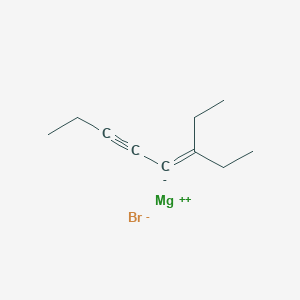
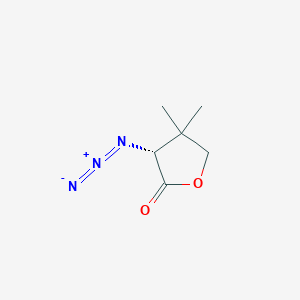
![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
